3’-Amino-4’-Fluoracetophenon

Übersicht

Beschreibung

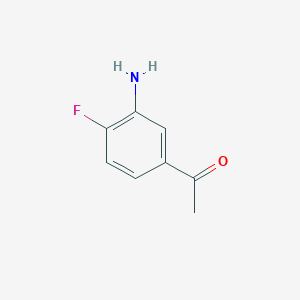

3’-Amino-4’-fluoroacetophenone is an organic compound with the chemical formula C8H8FNO. It is a colorless solid with a melting point of approximately 100-102°C and a boiling point of about 275°C . This compound is soluble in organic solvents such as ether, dichloromethane, and alcohols but is insoluble in water . It is commonly used as an intermediate in the synthesis of drugs, pesticides, and dyes .

Wissenschaftliche Forschungsanwendungen

Organische Chemie Lehre

3’-Amino-4’-Fluoracetophenon kann in Lehrumgebungen verwendet werden, um Konzepte der organischen Chemie zu vermitteln . Zum Beispiel kann es in Experimenten verwendet werden, um die α-Bromierungsreaktion von Carbonylverbindungen zu demonstrieren . Dies hilft den Studierenden, die Prinzipien organischer Reaktionen zu verstehen und fördert ihre wissenschaftliche Kompetenz, ihre Forschungsfähigkeit und ihr Innovationsbewusstsein .

Pharmazeutika

Diese Verbindung hat potenzielle Anwendungen in der Pharmaindustrie. Es kann aufgrund seiner einzigartigen chemischen Eigenschaften bei der Synthese verschiedener Medikamente eingesetzt werden. Zum Beispiel kann es bei der Herstellung von Antidepressiva, Appetitzüglern und Behandlungen für chronische Müdigkeit verwendet werden .

Materialwissenschaften

In den Materialwissenschaften kann this compound aufgrund seiner einzigartigen physikalischen und chemischen Eigenschaften verwendet werden. Die spezifischen Anwendungen in diesem Bereich werden in den Quellen jedoch nicht näher erläutert.

Umweltwissenschaften

Die Verbindung hat auch potenzielle Anwendungen in den Umweltwissenschaften. Obwohl die spezifischen Anwendungen in den Quellen nicht näher erläutert werden, ist es möglich, dass sie aufgrund ihrer Reaktivität mit bestimmten Substanzen in der Umweltüberwachung oder -sanierung eingesetzt werden könnten.

Synthese von Naturprodukten

This compound kann bei der Synthese verschiedener Naturprodukte verwendet werden . Seine einzigartige chemische Struktur macht es zu einem nützlichen Vorläufer in organischen Reaktionen .

Produktion von Pestiziden

Diese Verbindung kann auch Anwendungen bei der Produktion von Pestiziden finden . Die aus Bromacetophenon abgeleiteten α-bromierten Produkte, die unter Verwendung von this compound synthetisiert werden können, sind wichtige Zwischenprodukte bei der Herstellung verschiedener Chemikalien, einschließlich Pestiziden .

Wirkmechanismus

- Kornblum Oxidation Approach : In this method, 3’-Amino-4’-fluoroacetophenone undergoes Kornblum oxidation. The reaction involves iodine and dimethylsulfoxide (DMSO) and proceeds through the formation of arylglyoxal as a key intermediate .

- C–H Functionalization : Another approach involves C–H functionalization, where the reaction requires either a metal or metal-free catalyst. It generates radical intermediates in most cases .

- 3’-Amino-4’-fluoroacetophenone participates in various reactions, including α-alkylation, arylation, halogenation, and amination. These reactions contribute to the synthesis of natural products and pharmaceuticals .

Mode of Action

Biochemical Pathways

Biochemische Analyse

Biochemical Properties

3’-Amino-4’-fluoroacetophenone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in the synthesis of biologically active organic molecules. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

The effects of 3’-Amino-4’-fluoroacetophenone on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases and phosphatases, leading to alterations in signal transduction pathways. Additionally, it has been shown to impact the expression of genes involved in metabolic processes, thereby affecting cellular metabolism .

Molecular Mechanism

At the molecular level, 3’-Amino-4’-fluoroacetophenone exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes by binding to their active sites, preventing substrate access. Conversely, it can activate certain enzymes by inducing conformational changes that enhance their activity. These interactions can result in changes in gene expression, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Amino-4’-fluoroacetophenone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure to light or heat can lead to its degradation. These changes can affect its efficacy and safety in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 3’-Amino-4’-fluoroacetophenone vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic processes. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

3’-Amino-4’-fluoroacetophenone is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can influence metabolic flux and alter metabolite levels within cells. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions .

Transport and Distribution

Within cells and tissues, 3’-Amino-4’-fluoroacetophenone is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within different cellular compartments, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of 3’-Amino-4’-fluoroacetophenone is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it could be localized to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization helps in elucidating its precise role in cellular processes .

Vorbereitungsmethoden

The preparation of 3’-Amino-4’-fluoroacetophenone can be achieved through various synthetic routes. One common method involves the reaction of phenylacetyl fluoride (C8H7COF) with carbamone (CH3C(O)NH2) in the presence of a base . This reaction yields 3’-Amino-4’-fluoroacetophenone as the product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

3’-Amino-4’-fluoroacetophenone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amino and fluoro groups can participate in substitution reactions, leading to the formation of various derivatives.

Coupling Reactions: It can undergo coupling reactions to form more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium

Biologische Aktivität

3'-Amino-4'-fluoroacetophenone (C8H8FNO) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, synthesis, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

3'-Amino-4'-fluoroacetophenone is characterized by the presence of an amino group and a fluorine atom on the aromatic ring, which significantly influences its biological activity. The molecular structure can be represented as follows:

- Molecular Formula : C8H8FNO

- Molecular Weight : 167.15 g/mol

- CAS Number : 10606953

Biological Activities

The biological activities of 3'-amino-4'-fluoroacetophenone have been investigated in various studies, highlighting its potential as an anticancer agent, antioxidant, and enzyme inhibitor.

Anticancer Activity

Research indicates that derivatives of 3'-amino-4'-fluoroacetophenone exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds with similar structures showed enhanced activity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The MTT assay results indicated that these derivatives were more cytotoxic to U-87 cells compared to MDA-MB-231 cells, suggesting a selective action that could be harnessed for targeted cancer therapies .

Antioxidant Activity

The antioxidant potential of 3'-amino-4'-fluoroacetophenone was evaluated using the DPPH radical scavenging method. Compounds derived from this structure displayed antioxidant activities surpassing those of well-known antioxidants like ascorbic acid. For example, certain derivatives demonstrated DPPH scavenging activities that were approximately 1.4 times higher than that of ascorbic acid, indicating their potential utility in combating oxidative stress-related diseases .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown promise as an inhibitor of certain proteases, which are critical in various pathological conditions including viral infections and cancer progression. The mechanism of action typically involves the formation of stable complexes with the target enzymes, thereby hindering their activity .

Synthesis and Derivatives

The synthesis of 3'-amino-4'-fluoroacetophenone can be achieved through several methods, including nucleophilic substitution reactions involving fluorinated acetophenones and amines. The following table summarizes some synthetic routes and yields reported in literature:

Case Studies

Several case studies have highlighted the efficacy of 3'-amino-4'-fluoroacetophenone in various biological assays:

- Cytotoxicity Study : A study evaluated the cytotoxic effects of multiple derivatives on U-87 and MDA-MB-231 cell lines. Results indicated a dose-dependent response with IC50 values significantly lower than those of standard chemotherapeutic agents .

- Antioxidant Activity Assessment : In a comparative analysis using DPPH scavenging assays, derivatives were tested against traditional antioxidants. The results showed enhanced radical scavenging capabilities, emphasizing their potential for developing new antioxidant therapies .

- Enzymatic Inhibition : A recent investigation into the inhibitory effects on specific proteases revealed that certain derivatives could effectively reduce enzyme activity by forming stable complexes, suggesting applications in antiviral drug development .

Eigenschaften

IUPAC Name |

1-(3-amino-4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKSDHOQKVTGGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442339 | |

| Record name | 3'-AMINO-4'-FLUOROACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2002-82-6 | |

| Record name | 3'-AMINO-4'-FLUOROACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Amino-4'-fluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.